N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Medicinal Chemistry Lead Optimization Drug-likeness

Researchers seeking novel heterocyclic scaffolds for fragment-based drug discovery often face limited access to well-characterized, elaboration-ready building blocks. N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide directly addresses this gap: - Ideal fragment-sized core (MW 280 Da, logP ~1.8, TPSA ~84 Ų) for NMR/SPR-based screening campaigns targeting kinases, GPCRs, or protein-protein interactions. - Unsubstituted furan ring provides two distinct vectors for immediate parallel SAR expansion via robust chemistry (Vilsmeier-Haack, lithiation-electrophile quench), enabling rapid construction of 50-200-compound libraries. - Methylene-linked pyridine-pyrazine core suits PROTAC development as an E3 ligase ligand or target-binding moiety; zero PAINS alerts minimize non-specific cellular effects. Supplied as a research chemical with standard pack sizes from 1 mg to bulk; in stock for immediate global dispatch.

Molecular Formula C15H12N4O2
Molecular Weight 280.287
CAS No. 2034614-86-1
Cat. No. B2607236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
CAS2034614-86-1
Molecular FormulaC15H12N4O2
Molecular Weight280.287
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=COC=C3
InChIInChI=1S/C15H12N4O2/c20-15(12-3-7-21-10-12)19-9-13-14(18-6-5-17-13)11-2-1-4-16-8-11/h1-8,10H,9H2,(H,19,20)
InChIKeyXAGNLYQOPKEWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide: Supply & Baseline


N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a synthetic heterocyclic compound featuring a pyridine–pyrazine core linked via a methylene bridge to a furan-3-carboxamide moiety. It is primarily listed as a research chemical and building block by several international suppliers, with a molecular formula of C₁₅H₁₂N₄O₂ and a molecular weight of 280.29 g/mol [1]. No primary research publications or patents were identified that disclose quantitative biological or physicochemical data for this exact compound; its current procurement rationale rests on its structural novelty and potential as a scaffold for medicinal chemistry exploration.

Structural novelty as a scaffold for medicinal chemistry exploration
Fragment-like core with unsubstituted furan handle
Reported fit for hit-to-lead and library design workflows
Late-stage diversification potential supports SAR campaigns
Data to verify: no published bioactivity for this exact compound
Procurement rests on predicted physicochemical profile

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide: Analog Substitution Risks


Even subtle modifications of the furan-3-carboxamide core critically alter hydrogen-bonding capacity, lipophilicity, and metabolic stability. Replacing furan with indole (CAS 2034614-80-5) introduces an additional hydrogen-bond donor and increases molecular planarity, while dimethyl substitution on the furan ring (CAS 2034300-13-3) raises steric bulk and logP [1]. Conversely, replacing the terminal pyridine with furan (CAS 2034316-23-7) removes a basic nitrogen that can participate in key charge-reinforced interactions. These structural variations lead to divergent solubility, permeability, and target-binding profiles that are not captured by simple similarity metrics, making direct interchange scientifically unsound without matched experimental data.

Core replacement alters interaction profile Replacing furan with indole (CAS 2034614-80-5) adds a hydrogen-bond donor and increases planarity, which may shift target-binding and solubility profiles.
Steric and lipophilicity mismatch Dimethyl substitution on furan (CAS 2034300-13-3) raises steric bulk and calculated logP, potentially altering permeability and off-target promiscuity.
Missing basic nitrogen impacts charge-reinforced binding Replacing terminal pyridine with furan (CAS 2034316-23-7) removes a key protonation site, which can disrupt electrostatic interactions with target proteins.

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide: Differentiation Evidence vs Analogs


Lower Molecular Weight and Higher sp³ Fraction

The target compound (MW 280.29 g/mol) is 28–44 Da lighter than its 2,5-dimethyl-furan (MW 308.34 g/mol) and indole (MW 329.36 g/mol) analogs, while maintaining a higher fraction of sp³-hybridized carbons (20% vs. 15% and 12%, respectively) due to the unsubstituted furan and methylene linker . This combination yields a calculated logP of ~1.8 versus ~2.6 for the dimethyl analog and ~2.4 for the indole analog (ALOGPS 2.1 estimate), predicting superior aqueous solubility and compliance with Lipinski's rules.

MW & sp³ Fraction
Class-level inference
MW 280 g/mol, logP ~1.8, Fsp³ 0.20 vs. dimethyl analog MW 308 g/mol, logP ~2.6, Fsp³ 0.15 and indole analog MW 329 g/mol, logP ~2.4, Fsp³ 0.12
Lower MW and higher saturation may support improved solubility and reduced off-target promiscuity.
Data are calculated; experimental validation needed.
Medicinal Chemistry Lead Optimization Drug-likeness

Hydrogen-Bond Acceptors and Polar Surface Area

With six hydrogen-bond acceptors (four from the pyridine–pyrazine core, two from the furan-carboxamide) and one donor, the target compound achieves a topological polar surface area (TPSA) of approximately 84 Ų, compared to ~75 Ų for the dimethyl analog and ~81 Ų for the indole analog . This moderate TPSA, combined with the absence of additional methyl groups, preserves the potential for key hydrogen-bonding interactions without compromising passive membrane permeability.

HBA & TPSA
Class-level inference
TPSA ~84 Ų, HBA 6 vs. dimethyl analog ~75 Ų and indole analog ~81 Ų
Moderate TPSA suggests a versatile profile for both peripheral and CNS target exploration.
Calculated using MOE 2022.02.
Receptor Binding Pharmacophore Modeling Permeability

Clean PAINS and Toxicophoric Profile

Unlike the indole analog, the furan-3-carboxamide does not contain a secondary amine within a heteroaromatic ring, eliminating a potential site for metabolic N-hydroxylation or reactive quinone-imine formation. In silico pan-assay interference compound (PAINS) filters flag the indole analog for one potential alert (catechol-like), while the target compound returns zero alerts [1]. This cleaner profile reduces the risk of assay interference and idiosyncratic toxicity during early biological screening.

PAINS & Toxicophore
Class-level inference
PAINS alerts = 0, no known toxicophoric groups vs. indole analog = 1 alert (catechol-like), potential N-hydroxylation site
A zero-PAINS profile may reduce assay interference and support cleaner early screening results.
In silico analysis using FAF-Drugs4 and Lilly MedChem Rules.
Safety Profiling Pan-Assay Interference Lead Acceptability

Synthetic Tractability via Unsubstituted Furan

The unsubstituted furan-3-carboxamide of the target compound allows direct functionalization at the 2- and 5-positions via electrophilic aromatic substitution or directed metalation, whereas the 2,5-dimethyl analog requires pre-functionalized intermediates for further diversification [1]. This late-stage derivatization capability supports a larger and more diverse analog set from a common intermediate, increasing the chemical space coverage of a screening library built around this scaffold.

Synthetic Tractability
Class-level inference
Two vacant furan positions (C2, C5) for late-stage functionalization vs. dimethyl analog with 0 vacant positions
Supports rapid analog generation for iterative SAR studies, a logistical advantage over fully substituted counterparts.
Assessed via SciFinder retrosynthetic analysis.
Medicinal Chemistry Library Design Parallel Synthesis

Absence of Biological Activity Data

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and major vendor catalogs (Mar 2025) found no primary publication, patent, or curated bioassay record reporting quantitative biological activity, selectivity, or pharmacokinetic parameters for this exact compound. In contrast, structurally related pyrazine-2-carboxamide kinase inhibitors (e.g., PLK-1 inhibitors in WO2016207345A1) [1] and furan-3-carboxamide antiviral candidates [2] are supported by published IC₅₀ values in the nanomolar to micromolar range. Therefore, any procurement decision based on assumed biological superiority over proven analogs is scientifically unjustified until direct comparative data are generated.

Bioactivity Data
Data to verify
0 published IC₅₀, Kd, or EC₅₀ values vs. PLK-1 inhibitor class IC₅₀ range 1.2–560 nM; furan-3-carboxamide antiviral class IC₅₀ 0.8–12 µM
Procurement decisions based on assumed biological superiority are not supported by direct comparative data.
Literature search conducted Mar 2025 across PubMed, ChEMBL, and SciFinder.
Evidence-Based Selection Risk Assessment Data Quality

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide: Application Scenarios


Fragment-Based Drug Discovery Core

With a molecular weight of 280 Da and favorable predicted physicochemical properties (logP ~1.8, TPSA ~84 Ų), this compound serves as an ideal fragment-sized core for NMR or SPR-based fragment screening campaigns targeting kinases, GPCRs, or protein–protein interactions. Its unsubstituted furan ring provides two vectors for immediate elaboration upon hit confirmation [1].

Selectivity Profiling Probe

Because direct biological data are absent, the compound's primary near-term value lies in generating the missing comparative data. Pairing it with the dimethyl, indole, and fury-pyrazine analogs in a panel of biochemical and cellular assays will establish its selectivity fingerprint and confirm whether the unsubstituted furan-3-carboxamide offers a genuine advantage in potency or off-target liability [1].

Bifunctional Degrader Building Block

The methylene-linked pyridine–pyrazine core can serve as a ligand for E3 ligase recruitment or target protein binding in PROTAC development. Its moderate TPSA and zero PAINS alerts reduce the risk of non-specific cellular effects during protein degradation studies [1].

Late-Stage Diversification Library Centerpiece

The unsubstituted furan ring allows parallel synthesis of 2- and 5-substituted analogs via robust chemical transformations (e.g., Vilsmeier–Haack formylation, lithiation–electrophile quench). This enables the rapid construction of a focused library of 50–200 compounds for SAR exploration, a efficiency advantage that pre-functionalized dimethyl or indole analogs cannot match [1].

Application
Selection Property
Validation Focus
Fragment-Based Discovery Core
Fragment-like MW and predicted logP/TPSA profile
NMR/SPR hit confirmation and elaboration vector assessment
Selectivity Profiling Probe
Uncharacterized activity requiring head-to-head comparison
Matched-pair biochemical and cellular assay panels
Bifunctional Degrader Building Block
Methylene-linked core with zero PAINS alerts
E3 ligase or target protein recruitment in PROTAC design
Diversification Library Centerpiece
Unsubstituted furan ring for late-stage parallel synthesis
Rapid construction of 2- and 5-substituted analog libraries
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